1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
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Overview
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is an organic compound with significant implications in various fields of science, particularly in chemistry and biology. As a complex molecule, it exhibits interesting structural features and reactivity patterns that make it a subject of study in synthetic chemistry and potential therapeutic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate can be achieved through multiple steps, typically starting with the preparation of the core pyrrolidine ring, followed by the introduction of the bromopyridinyl group. Reactions often involve the use of coupling reagents like EDCI or DCC for ester formation, and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production scale-up involves optimization of reaction conditions, solvent systems, and purification methods to achieve high yields and purity. Employing continuous flow reactors may also enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate undergoes various reactions including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Substitution reactions: Often carried out under nucleophilic conditions using reagents such as sodium azide or sodium hydride.
Oxidation reactions: Typically performed using oxidizing agents like potassium permanganate or PCC (pyridinium chlorochromate).
Reduction reactions: Involve reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The products of these reactions vary depending on the specific functional group being targeted. For example, oxidation may convert an alcohol group into a carbonyl compound, while substitution reactions may introduce new substituents on the pyrrolidine or pyridinyl rings.
Scientific Research Applications
Chemistry: This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for the construction of diverse molecular architectures.
Biology: In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting effects on certain biological pathways or receptors.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: In the chemical industry, it could be used as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism by which 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate exerts its effects depends on its interaction with molecular targets. These may include:
Enzymatic inhibition or activation: By binding to enzyme active sites or allosteric sites, altering their activity.
Receptor modulation: Acting as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl)-2-methylprop-2-en-1-yl acetate
3-Bromopyridin-2-yl acetate
Pyrrolidine derivatives with various substituents
This compound’s distinct chemical nature makes it a valuable subject for ongoing research in synthetic chemistry and applied sciences. How do you feel about diving into such detailed chemistry topics?
Properties
IUPAC Name |
[1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4/c1-10(19)22-15(2,3)14(20)18-8-6-11(9-18)21-13-12(16)5-4-7-17-13/h4-5,7,11H,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMJNFJQRMPAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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